molecular formula C13H12O B042325 3-Phenoxytoluene CAS No. 3586-14-9

3-Phenoxytoluene

Cat. No. B042325
CAS RN: 3586-14-9
M. Wt: 184.23 g/mol
InChI Key: UDONPJKEOAWFGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-phenoxytoluene derivatives is significant due to their application in the chemistry of pyrethroid insecticides. Classical benzylic catalytic methods provide poor yields because of the deactivating effect of the 3-phenoxy substituent on the benzylic hydrogen (Chaintreau, Adrian, & Couturier, 1981). Additionally, 4-Fluoro-3-phenoxytoluene can be synthesized via the Ullmann coupling reaction, presenting a specific example of the compound's preparation (Zhao Wenxian, Wang De-kun, & Z. Yanli, 2004).

Molecular Structure Analysis

The molecular structure of 3-phenoxytoluene derivatives can be analyzed through various spectroscopic techniques. Detailed structural parameters, such as molecular geometry, bond lengths, and bond angles, can be investigated using density functional theory (DFT) and compared with experimental results for optimized accuracy in molecular characterization (Charanya et al., 2023).

Scientific Research Applications

  • Biocatalysis and Bioconversion:

    • Toluene dioxygenase-containing Pseudomonas putida F39/D is effective in oxidizing benzenes to 3-hydroxyphenylacetic acid (3-HPA) intermediates, which can be converted to 3-HPA for acetylene-terminated resins (Williams et al., 1990).
    • Enzymes like toluene 4-monooxygenase and toluene 3-monooxygenase show potential for converting benzene into industrial chemicals (Tao et al., 2004).
    • Phenol hydroxylase from Arthrobacter sp. W1 transforms benzene and toluene to catechols, with 3-Methylcatechol as a major product (Ma et al., 2013).
  • Chemical Synthesis and Catalysis:

    • P450 BM3 M9 demonstrates high stability and efficiency in a bioreactor for continuous conversion of 3-phenoxytoluene, suggesting potential for cell-free applications (Zhao et al., 2011).
    • The dual-catalysis system using C3N4 and PMoV2 shows exceptional activity for the aerobic oxidation of benzene to phenol, indicating a more practical production pathway (Long et al., 2014).
  • Environmental and Health Applications:

    • Butylated hydroxytoluene (BHT), a derivative, exhibits toxic effects on mouse Leydig cells, leading to cell death and apoptosis (Ham et al., 2019).
    • Understanding BHT's antioxidant properties can aid in designing novel antioxidants for various industries (Yehye et al., 2015).

Future Directions

Please note that this information is based on available resources and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.


properties

IUPAC Name

1-methyl-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDONPJKEOAWFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027537
Record name 1-Methyl-3-phenoxybenzene
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxytoluene

CAS RN

3586-14-9
Record name 3-Phenoxytoluene
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Record name 1-Methyl-3-phenoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-phenoxy-
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Record name 1-Methyl-3-phenoxybenzene
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Record name Phenyl m-tolyl ether
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Record name 3-PHENOXYTOLUENE
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Synthesis routes and methods I

Procedure details

Exactly the same procedure as in Example 19 is followed except that 1 g of N-diethyleneoxy-2-benzothiazolyl sulfenamide is used in place of 1 g of N-pentamethylenedithiocarbamic acid piperidinium salt. The result shows 2.1% of m-phenoxybenzyl chloride, 95.6% of m-phenoxybenzal chloride, 1.8% of m-phenoxyphenyl trichloromethane and 0.5% of nuclear-chlorinated products. The similar reaction without the above sulfenamide gives 41.0% of m-phenoxytoluene, 45.7% of m-phenoxybenzyl chloride, 12.1% of m-phenoxybenzal chloride and 1.2% of nuclear-chlorinated compounds.
[Compound]
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 120 ml of benzene was charged in the autoclave to dissolve an oil layer. An insoluble matter was filtered out. After washing with 30 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 120 ml of water three times and then separated from water. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the product contained 98.5% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.5% of unreacted 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 97.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 1.0% of starting material 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.1%. The amount of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether formed probably due to the replacement of fluorine atom with hydrogen atom was only less than 0.5%.
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 98.5% of intended 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.3% of starting material 3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophy alcohol formed by ether bond cleavage were each less than 0.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods V

Procedure details

An oily product was obtained by carrying out the post-treatment in the same manner as in Example 5. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 99.2% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.1% of unreacted starting 3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.3%. The amount of the obtained oily product was 26.0 g and the yield was 95.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenoxytoluene
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Citations

For This Compound
109
Citations
G Güven - ECS Transactions, 2011 - iopscience.iop.org
… Bioelectrochemical hydroxylation of 3-phenoxytoluene has been carried out as a model system in which cytochrome P450 BM-3 accepting electrons from electrode surface modified …
Number of citations: 3 iopscience.iop.org
A Chaintreau, G Adrian, D Couturier - Synthetic Communications, 1981 - Taylor & Francis
… First, 3-phenoxytoluene is transformed into a benzoic acid through a CO~*/CO~'~ … A mixture of 100 g (0,54 mole) of 3-phenoxytoluene, 100 ml acetic acid, 10 g KBr and 8 g CO ( A ~ ~ ) ~ …
Number of citations: 3 www.tandfonline.com
TS Wong, N Wu, D Roccatano, M Zacharias… - SLAS Discovery, 2005 - Elsevier
… 3-Phenoxytoluene was selected as novel substrate for improving P450 BM-3 F87A activity. The true standard deviation of 3phenoxytoluene … the library for 3-phenoxytoluene activity. The …
Number of citations: 80 www.sciencedirect.com
M Garedew, D Young-Farhat, S Bhatia, P Hao… - Sustainable Energy & …, 2020 - pubs.rsc.org
… , and 3-phenoxytoluene. The two phenols, 3-phenoxyphenol and 4-phenoxyphenol, were cleaved and hydrogenated to form cyclohexanol. 3-Phenoxyanisole and 3-phenoxytoluene …
Number of citations: 34 pubs.rsc.org
L Zhao, G Güven, Y Li, U Schwaneberg - Applied microbiology and …, 2011 - Springer
… In this study, statistical analysis were used in order to optimize 3-phenoxytoluene formation in a … BM3 catalyzed plug flow reactor for hydroxylation of 3-phenoxytoluene can be designed. …
Number of citations: 32 link.springer.com
A Greiner, WE Rochefort, K Greiner, GW Heffner… - … of Fundamental Polymer …, 1991 - Springer
… gels was observed in 3-phenoxytoluene. The formation of anisotropic solutions was observed for 20 - 43 weight % polyester above the gel melting point (60C) in 3-phenoxytoluene. The …
Number of citations: 1 link.springer.com
G Guven - ECS Meeting Abstracts, 2011 - iopscience.iop.org
In this study, electroenzymatic hydroxylation of 3-phenoxytoluene catalyzed by P450 BM-3 mutant has been carried out as a model system for the application of bioelectrozymes (1) in …
Number of citations: 0 iopscience.iop.org
P Hibon, H von Seggern, HR Tseng… - Journal of Applied …, 2020 - Wiley Online Library
… A 90pL drop of 3-phenoxytoluene was left on the polymer surface for 5 min and removed by … 3-Phenoxytoluene, cyclohexyl hexanoate, and menthyl isovalerate are having a weak …
Number of citations: 9 onlinelibrary.wiley.com
A Greiner, WE Rochefort, K Greiner… - Die …, 1992 - Wiley Online Library
… To and below were prepared by mixing the polyester and 3-phenoxytoluene … 3-phenoxytoluene were prepared by weighing the desired amount of the polyester and 3-phenoxytoluene …
Number of citations: 8 onlinelibrary.wiley.com
K Naumann, K Naumann - Synthetic Pyrethroid Insecticides: Chemistry …, 1990 - Springer
… The synthesis of 3-phenoxytoluene 274, known for a long time [546], follows the classical Ullmannreaction (Reaction … Larger amounts of radical starters and pure 3-phenoxytoluene …
Number of citations: 1 link.springer.com

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